molecular formula C7H6BrIO B1280884 2-Bromo-5-iodoanisole CAS No. 755027-18-0

2-Bromo-5-iodoanisole

Cat. No.: B1280884
CAS No.: 755027-18-0
M. Wt: 312.93 g/mol
InChI Key: PIPWNWZBTWYPJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromo-5-iodoanisole can be synthesized through various methods. One common synthetic route involves the bromination and iodination of anisole derivatives. For instance, starting from 4-Bromo-3-methoxyaniline , the compound can be synthesized by first converting it to 4-Bromo-3-methoxyphenylamine and then iodinating it to obtain this compound .

Industrial Production Methods:

In industrial settings, the production of this compound typically involves the use of dimethyl sulfate and allyltrimethylsilane as reagents . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

2-Bromo-5-iodoanisole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized anisole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Synthesis and Reactivity

The compound can undergo several reactions, including:

  • Cross-Coupling Reactions : 2-Bromo-5-iodoanisole is utilized in cross-coupling reactions such as Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .
  • Bromo-Iodo Exchange : The compound can participate in bromo-iodo exchange reactions, leading to the formation of various derivatives with different functional groups. This property is particularly valuable in medicinal chemistry for generating diverse libraries of compounds .

Pharmaceutical Development

This compound serves as a precursor for synthesizing biologically active compounds. For example, it has been used to create derivatives that exhibit anticancer properties, demonstrating cytotoxic effects against various human cancer cell lines .

Table 1: Anticancer Activity of Derivatives

Compound NameCell Line TestedIC₅₀ (µM)Mechanism of Action
This compound derivative AHeLa2.42Induces mitochondrial apoptosis
This compound derivative BA5491.50Inhibits topoisomerase activity

Material Science

In material science, this compound has been explored for its potential in creating novel polymeric materials. Its reactivity allows it to be incorporated into polymer chains through cross-coupling methods, enhancing the properties of the resulting materials for applications in electronics and photonics .

Organic Synthesis

The compound is frequently employed in organic synthesis as a building block for more complex molecules. Its ability to undergo regioselective reactions allows chemists to modify its structure systematically, facilitating the development of new compounds with desired properties .

Case Study 1: Anticancer Agent Development

A study investigated the use of this compound derivatives in developing anticancer agents. The synthesized compounds were tested against various cancer cell lines, showing significant cytotoxicity and potential as therapeutic agents. The study highlighted the importance of structural modifications on biological activity.

Case Study 2: Material Applications

Research focused on incorporating this compound into polymeric systems demonstrated enhanced electrical conductivity and thermal stability. These findings suggest potential applications in the development of advanced materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodoanisole involves its ability to undergo various chemical reactions due to the presence of bromine and iodine atoms. These atoms can participate in substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the nature of the reactions and the functional groups introduced during these reactions .

Comparison with Similar Compounds

  • 2-Bromo-3-iodoanisole
  • 4-Bromo-2-iodoanisole
  • 4-Bromo-3-iodoanisole
  • 3-Bromo-2-iodoanisole
  • 2-Bromo-4-iodoanisole

Uniqueness:

2-Bromo-5-iodoanisole is unique due to the specific positions of the bromine and iodine atoms on the anisole ring. This unique arrangement allows it to undergo specific chemical reactions that may not be possible with other similar compounds .

Biological Activity

2-Bromo-5-iodoanisole (CAS No. 755027-18-0) is a halogenated aromatic compound characterized by the molecular formula C7H6BrIOC_7H_6BrIO and a molecular weight of approximately 312.93 g/mol. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H6BrIOC_7H_6BrIO
  • Molecular Weight : 312.93 g/mol
  • Structure : The compound features a methoxy group (OCH3-OCH_3) along with bromine and iodine substituents on the aromatic ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated anisoles exhibit antimicrobial properties. The presence of bromine and iodine can enhance the interaction with microbial membranes, potentially disrupting their integrity.
  • Antitumor Effects : Some halogenated compounds have shown promise in inhibiting tumor growth. The unique electronic properties imparted by the bromine and iodine substituents may contribute to this activity by affecting cellular signaling pathways involved in proliferation and apoptosis.
  • Anti-inflammatory Properties : There is emerging evidence that halogenated anisoles can modulate inflammatory responses. This could be attributed to their ability to interfere with pro-inflammatory cytokines or other mediators.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AntitumorPotential inhibition of cancer cell proliferation
Anti-inflammatoryModulation of inflammatory markers

Case Studies

  • Antimicrobial Screening :
    A study conducted on various halogenated anisoles, including this compound, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be effective against resistant strains, suggesting its potential as a lead compound for antibiotic development .
  • Antitumor Mechanism :
    In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. This mechanism was supported by flow cytometry analysis showing increased annexin V staining in treated cells, indicating early apoptotic events .
  • Inflammatory Response Modulation :
    Research has shown that treatment with this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS). This suggests a potential role for this compound in managing inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Halogenation Effects : The presence of halogens (bromine and iodine) often enhances the lipophilicity and reactivity of organic compounds, allowing for better interaction with biological membranes.
  • Cellular Signaling Interference : Compounds like this compound can interfere with key signaling pathways involved in cell growth and inflammation, potentially through modulation of kinase activities or transcription factor activation.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-5-iodoanisole, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via halogenation or coupling reactions. A common approach involves sequential functionalization of anisole derivatives. For example, bromination of 5-iodoanisole using bromine in acetic acid or via electrophilic substitution with a brominating agent (e.g., NBS). Alternatively, Ullmann-type coupling between 2-bromoanisole and an iodine source (e.g., CuI catalysis) may be employed . Optimization includes controlling temperature (60–120°C), solvent polarity (DMF or THF), and catalyst loading. Purity is typically confirmed by TLC and HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • 1H/13C NMR : Look for aromatic proton signals in the δ 6.5–7.5 ppm range and methoxy groups at δ ~3.8 ppm. Coupling patterns distinguish substituent positions .
  • IR Spectroscopy : C-O (anisole) stretches near 1250 cm⁻¹ and C-Br/C-I vibrations at 500–700 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 297 (M⁺) with isotopic patterns reflecting Br/I .
  • Elemental Analysis : Confirm C: ~32.4%, H: ~2.4%, Br: ~26.9%, I: ~42.7% .

Q. What purification strategies are recommended for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use methanol/water or DCM/hexane mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (5–20%) resolves halogenated byproducts. Monitor fractions by TLC (Rf ~0.4–0.6) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) ensure >98% purity for sensitive applications .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Halogenated aromatics may be irritants .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis/purification.
  • Waste Disposal : Collect halogenated waste in designated containers for incineration or approved detoxification .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of halogenation in this compound synthesis?

  • Methodological Answer :

  • Competitive Kinetic Studies : Compare reaction rates of bromination/iodination under varying conditions (e.g., Lewis acids like FeCl₃) to determine electronic vs. steric control .
  • DFT Calculations : Model transition states to predict substituent effects on aromatic electrophilic substitution. Correlate with experimental yields .
  • Isotopic Labeling : Use deuterated anisole derivatives to track hydrogen migration during halogenation .

Q. What advanced analytical methods resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • DSC/TGA : Differential scanning calorimetry determines precise melting points (reported range: 85–90°C) and detects polymorphic forms .
  • 2D NMR (COSY, NOESY) : Assigns overlapping aromatic signals and confirms substitution patterns .
  • Single-Crystal XRD : Resolves structural ambiguities caused by isomerism or impurities .

Q. How can researchers optimize cross-coupling reactions (e.g., Suzuki-Miyaura) using this compound as a substrate?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh₃)₄, PdCl₂(dppf), or XPhos catalysts for coupling efficiency with aryl boronic acids. Iodo groups typically react faster than bromo .
  • Solvent Effects : Use toluene/ethanol mixtures (3:1) for solubility and stability of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally) .

Q. What strategies mitigate data reproducibility issues in synthetic protocols for this compound?

  • Methodological Answer :

  • Open Data Practices : Share raw spectral data and reaction logs via repositories (e.g., Zenodo) to enable peer validation .
  • Collaborative Inter-Labs Studies : Coordinate multi-lab syntheses to identify variables (e.g., solvent purity, humidity) affecting yields .
  • Machine Learning : Train models on historical reaction data to predict optimal conditions and flag outliers .

Properties

IUPAC Name

1-bromo-4-iodo-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPWNWZBTWYPJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479672
Record name 2-Bromo-5-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755027-18-0
Record name 1-Bromo-4-iodo-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=755027-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-iodoanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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